2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid
Description
Historical Context of Chromen-2-one Derivatives in Research
The chromen-2-one scaffold, commonly known as coumarin, has been a cornerstone of medicinal chemistry since its isolation from tonka beans in 1820. Early research by A. Vogel and Nicholas Jean Baptiste Gaston Guibourt identified its unique aromatic structure, characterized by a benzene ring fused to a pyrone moiety. William Henry Perkin’s synthesis of coumarin in 1868 marked a pivotal moment, enabling systematic exploration of its derivatives. By the late 19th century, chromen-2-one derivatives gained prominence in perfumery and pharmacology, particularly after their incorporation into fougère-type fragrances and early therapeutic applications.
The mid-20th century saw chromen-2-one derivatives emerge as privileged structures in drug discovery due to their low toxicity and structural versatility. Khellin, a natural chromone, was among the first compounds investigated for bronchial asthma treatment, laying the groundwork for synthetic modifications aimed at enhancing bioactivity. The discovery of warfarin, a coumarin-derived anticoagulant, further cemented the scaffold’s pharmaceutical relevance. These historical milestones established chromen-2-one as a template for developing molecules with diverse pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities.
Position of 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic Acid in Contemporary Research
In modern medicinal chemistry, this compound represents a synthetically tailored chromen-2-one derivative optimized for enhanced target interaction. Its structure features a methyl group at position 7, a propyl chain at position 4, and a propanoic acid moiety linked via an ether bond at position 5. These substitutions confer distinct electronic and steric properties, enabling selective modulation of biological targets.
Recent studies highlight its potential in oncology and inflammation. For instance, chromone derivatives with alkyl substituents at position 4 demonstrate improved lipid membrane permeability, facilitating intracellular accumulation. The propanoic acid group enhances solubility and enables ionic interactions with enzymatic active sites, as observed in mTOR and PI3Kα kinase inhibition. Comparative analyses with analogs such as 3-formylchromone and 7-hydroxy-4-methylcoumarin reveal that the propyl chain at position 4 stabilizes hydrophobic interactions in protein binding pockets, while the methyl group at position 7 minimizes metabolic degradation.
Table 1: Structural Features and Biological Activities of Selected Chromen-2-one Derivatives
The compound’s efficacy in suppressing pro-inflammatory cytokines like TNF-α and IL-6 has been attributed to its dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, a mechanism shared by structurally related chromones. Additionally, its ability to chelate metal ions via the pyrone oxygen enhances antioxidant activity, mitigating oxidative stress in cellular models.
Theoretical Framework for Investigating Chromene-Based Compounds
The bioactivity of chromene-based compounds is governed by electronic, steric, and solubility parameters. Quantum mechanical calculations, such as density functional theory (DFT), reveal that substituents like the 7-methyl group in this compound alter electron density across the pyrone ring, enhancing electrophilic reactivity at the carbonyl oxygen. This facilitates nucleophilic attack by biological nucleophiles, a critical step in covalent enzyme inhibition.
The propyl chain at position 4 introduces steric bulk, which molecular docking studies associate with improved fit into hydrophobic pockets of kinases like mTOR. Meanwhile, the propanoic acid moiety adopts a conformation that stabilizes hydrogen bonds with catalytic residues, as demonstrated in simulations with PI3Kα. These insights align with Hansch-QSAR models, which correlate lipophilicity (logP) of 4-alkyl substituents with anticancer potency across chromone derivatives.
Furthermore, the compound’s acid dissociation constant (pKa ≈ 4.5) ensures partial ionization at physiological pH, balancing membrane permeability and target binding. This property is critical for oral bioavailability, a challenge for many chromone-based drugs. Synthetic strategies emphasizing C-H functionalization and palladium-catalyzed cross-coupling have enabled efficient diversification of the chromen-2-one core, accelerating structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-5-11-8-14(17)21-13-7-9(2)6-12(15(11)13)20-10(3)16(18)19/h6-8,10H,4-5H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYIGANVZLOJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid typically involves the reaction of 7-methyl-2-oxo-4-propyl-2H-chromen-5-ol with 2-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the chromenol attacks the electrophilic carbon of the bromopropanoic acid, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propanoic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s coumarin backbone is known for its fluorescence properties, making it useful in biological imaging and assays.
Medicine: Coumarin derivatives have been studied for their anticoagulant, anti-inflammatory, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid is largely dependent on its interaction with biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved vary based on the specific biological context and application .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents/Features |
|---|---|---|---|---|
| Target Compound : 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid | C₁₅H₁₆O₅ | 276.29 | 840514-13-8 | 7-methyl, 4-propyl chromene; propanoic acid side chain |
| 2-[(4,7-Dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid | C₁₄H₁₄O₅ | 262.08 | 843638-34-6 | 4,7-dimethyl chromene; propanoic acid side chain |
| 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetic acid | C₁₄H₁₄O₅ | 262.08 | 664366-15-8 | Acetic acid side chain (shorter chain length) |
| 2-({7-Methyl-4-oxo-cyclopenta[c]chromen-9-yl}oxy)propanoic acid | C₁₈H₁₂N₄O₄ | 368.78 | 1092333-06-6 | Cyclopenta-fused chromene; propanoic acid side chain |
| 2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid | C₂₀H₁₇ClO₅ | 368.78 | Not provided | 3-benzyl, 6-chloro, 4-methyl chromene; propanoic acid side chain |
Key Observations:
The acetic acid derivative (CAS 664366-15-8) has a shorter side chain, which may reduce steric hindrance and alter hydrogen-bonding capacity compared to propanoic acid .
Structural Modifications :
Physicochemical and Functional Properties
- Hydrogen Bonding: The propanoic acid group in all analogs enables hydrogen-bond donor/acceptor interactions, critical for crystal engineering and supramolecular assembly . For example, the target compound’s propanoic acid may form stronger hydrogen bonds than its acetic acid analog due to increased chain flexibility.
Lipophilicity (LogP) :
The 4-propyl substituent in the target compound likely results in a higher LogP compared to methyl-substituted analogs, favoring interactions with hydrophobic biological targets .Thermal Stability : Derivatives with fused rings (e.g., cyclopenta[c]chromen) may exhibit higher melting points due to enhanced molecular rigidity .
Biological Activity
2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid, also known as a derivative of chromene, has garnered attention for its diverse biological activities. This compound belongs to a class of molecules that exhibit significant potential in pharmacology, particularly in the fields of cancer treatment, antimicrobial action, and enzyme inhibition.
The chemical formula for this compound is with a molecular weight of approximately 290.31 g/mol. Its structure features a chromene core, which is pivotal to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈O₅ |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 843621-75-0 |
| MDL Number | MFCD08060785 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, derivatives similar to this compound have been shown to selectively inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with tumor progression. The inhibition potency of these compounds was evaluated using various assays, indicating low micromolar concentrations required for effective inhibition (Ki = 0.53 µM for hCA IX and 0.47 µM for hCA XII) .
Case Study: A study synthesized several 2H-chromene derivatives and assessed their activity against human carbonic anhydrase isozymes. The results demonstrated that specific structural modifications enhanced selectivity towards tumor-associated isozymes, suggesting that the biological activity of these compounds can be fine-tuned through chemical modification .
Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase and monoamine oxidase. These enzymes play crucial roles in neurotransmission and metabolism, respectively, making their inhibition a potential therapeutic target for neurodegenerative diseases .
Summary of Biological Activities
| Activity Type | Mechanism/Notes |
|---|---|
| Anticancer | Inhibition of carbonic anhydrases IX and XII |
| Antimicrobial | Inhibition of bacterial and fungal growth |
| Enzyme Inhibition | Inhibition of acetylcholinesterase and monoamine oxidase |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid, and how can reaction conditions be optimized for laboratory-scale preparation?
- Answer : The compound is synthesized via nucleophilic substitution, starting with 7-hydroxy-4-propylcoumarin and ethyl bromoacetate in anhydrous acetone under basic conditions (e.g., K₂CO₃). The intermediate ester is hydrolyzed to yield the final product. Optimization involves controlling reaction temperature (60–80°C), solvent purity, and stoichiometric ratios. Post-synthesis purification uses column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Answer :
- NMR spectroscopy (¹H/¹³C) confirms substituent positions on the chromen ring and propanoic acid moiety.
- HPLC with UV detection (λ = 254 nm) monitors purity.
- Mass spectrometry (ESI-MS) validates molecular weight (276.28 g/mol) .
- Melting point analysis ensures consistency with literature values (e.g., 160–162°C) .
Q. What in vitro assays are used to screen for anti-inflammatory activity?
- Answer :
- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using purified enzymes and colorimetric detection of prostaglandin metabolites.
- Cell-based models (e.g., LPS-stimulated macrophages) quantify TNF-α/IL-6 suppression via ELISA .
Advanced Research Questions
Q. How can structural modifications enhance biological activity or bioavailability?
- Answer :
-
Prodrug strategies : Esterification of the carboxylic acid group improves membrane permeability (e.g., ethyl ester derivatives) .
-
Substituent optimization : Introducing electron-withdrawing groups at the 7-position enhances COX-2 selectivity (see Table 1).
-
Salt formation (e.g., sodium salts) increases aqueous solubility for in vivo studies .
Table 1 : Structure-Activity Relationship (SAR) of Chromen Derivatives
Substituent Position Biological Activity (IC₅₀, COX-2) Reference 7-Methyl 12.5 µM 7-Chloro 8.2 µM
Q. How can researchers resolve contradictions in reported biological activities (e.g., COX inhibition vs. antidiabetic effects)?
- Answer :
- Orthogonal validation : Use multiple assays (e.g., enzymatic inhibition + gene expression profiling) to confirm target specificity.
- Dose-response studies : Differentiate primary vs. off-target effects (e.g., antidiabetic activity may occur at higher concentrations than COX inhibition) .
- In vivo models : Compare results in diabetic rodent models (e.g., streptozotocin-induced) with inflammation assays to identify context-dependent effects .
Q. What computational methods predict molecular targets or binding modes?
- Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB ID: 5KIR) or PPAR-γ (diabetes target).
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-receptor complexes) .
Q. What experimental designs address low yield in large-scale synthesis?
- Answer :
- Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions.
- Catalyst screening : Heterogeneous catalysts (e.g., zeolites) enhance esterification efficiency.
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress for real-time optimization .
Methodological Guidelines
- Contradiction Analysis : When conflicting data arise (e.g., varying IC₅₀ values between studies), validate assay conditions (pH, temperature, enzyme source) and compound purity. Cross-reference with structurally analogous compounds (e.g., 4-propyl vs. 4-phenyl derivatives) .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies. Use cytotoxicity assays (e.g., MTT on HEK-293 cells) before animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
